molecular formula C13H5F5INO2 B1391597 Pentafluorophenyl 4-Amino-3-iodobenzoate CAS No. 1086375-59-8

Pentafluorophenyl 4-Amino-3-iodobenzoate

Cat. No.: B1391597
CAS No.: 1086375-59-8
M. Wt: 429.08 g/mol
InChI Key: MEXVFWDCWMOEGL-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

Pentafluorophenyl 4-amino-3-iodobenzoate (CAS 1086375-59-8) features a distinct molecular architecture comprising two aromatic systems linked by an ester group. Its molecular formula is C₁₃H₅F₅INO₂ , with a molecular weight of 429.08 g/mol . The compound contains three critical functional groups:

  • A pentafluorophenyl ester (C₆F₅O–) at the carbonyl terminus.
  • A 4-amino-3-iodobenzoate core, where the iodine atom occupies the meta position relative to the amino group (–NH₂) on the benzene ring.
  • An ester linkage (–COO–) connecting the two aromatic moieties.

The iodine atom at position 3 introduces steric bulk and polarizability, while the amino group at position 4 contributes basicity and hydrogen-bonding potential. The pentafluorophenyl group is fully fluorinated, creating a strongly electron-deficient aromatic system.

Table 1: Key structural features

Feature Description
Molecular formula C₁₃H₅F₅INO₂
Molecular weight 429.08 g/mol
Substitution pattern Benzoate: 4-amino, 3-iodo; Pentafluorophenyl: 2,3,4,5,6-fluoro substitution
Functional groups Ester, amino, iodo, pentafluorophenyl

Physical and Spectroscopic Characterization

The compound exhibits unique physicochemical properties influenced by its halogenated and fluorinated substituents:

Physical Properties:

  • Melting point : While direct data is unavailable, analogues like 4-amino-3-iodobenzoic acid melt at 206–210°C . The ester derivative likely has a lower melting point due to reduced hydrogen bonding.
  • Solubility : The parent acid (4-amino-3-iodobenzoic acid) is water-soluble (50 g/L at 25°C), but the ester’s solubility is expected to decrease significantly due to the hydrophobic pentafluorophenyl group. It is likely soluble in polar aprotic solvents (e.g., DMSO, THF).

Spectroscopic Data:

  • Infrared (IR) spectroscopy :
    • The ester carbonyl (C=O) stretch appears at 1,765–1,780 cm⁻¹ , characteristic of electron-deficient aryl esters.
    • N–H stretching (amino group) is observed near 3,350 cm⁻¹ , while C–F vibrations (C₆F₅) occur at 1,100–1,300 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The amino proton resonates as a broad singlet at δ 4.5–5.0 ppm , while aromatic protons on the benzoate ring appear as a doublet (J = 8–10 Hz) near δ 7.0–7.5 ppm .
    • ¹⁹F NMR : Five distinct fluorine signals are observed for the pentafluorophenyl group, with shifts at δ −152.7 (2F), −158.2 (1F), −162.5 (2F) .
    • ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm , with iodine-induced deshielding of adjacent carbons.
  • Mass spectrometry : The molecular ion peak ([M]⁺) is observed at m/z 429.08 , with fragmentation patterns dominated by loss of C₆F₅O– (183 Da) and I– (127 Da).

Electron-Withdrawing Effects of Pentafluorophenyl Moiety

The pentafluorophenyl group exerts profound electronic effects on the ester’s reactivity and stability:

  • Inductive electron withdrawal : Fluorine’s high electronegativity (-I effect) decreases electron density at the ester carbonyl, increasing its electrophilicity. This is quantified by the Taft substituent constant (σ*) of 1.50 for C₆F₅.
  • Resonance effects : The pentafluorophenyl group cannot donate electrons via resonance, further destabilizing the carbonyl group. This enhances reactivity toward nucleophiles (e.g., amines, alcohols).
  • Impact on stability : The electron-deficient aromatic system reduces susceptibility to hydrolysis compared to non-fluorinated esters. For example, pentafluorophenyl esters exhibit half-lives >24 hours in aqueous solutions at pH 7.

Table 2: Electronic effects of C₆F₅ vs. C₆H₅ in esters

Parameter Pentafluorophenyl ester (C₆F₅) Phenyl ester (C₆H₅)
Carbonyl stretch (IR) 1,765–1,780 cm⁻¹ 1,720–1,740 cm⁻¹
Taft σ* 1.50 0.60
Hydrolysis rate (k, s⁻¹) 3.2 × 10⁻⁶ 2.1 × 10⁻⁴

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXVFWDCWMOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F5INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-Amino-3-iodobenzoate typically involves the esterification of 4-amino-3-iodobenzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-Amino-3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

Pentafluorophenyl 4-amino-3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pentafluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Amino group : Potentially involved in hydrogen bonding and interaction with biological targets.
  • Iodobenzoate moiety : May affect the compound's reactivity and binding affinity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of functional groups : Ensuring that reactive sites remain unaltered during the reaction.
  • Coupling reactions : Utilizing methods such as Suzuki-Miyaura cross-coupling to attach the pentafluorophenyl group to the iodobenzoate framework.
  • Purification : Techniques like chromatography are employed to isolate the desired product.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound in various cancer cell lines. The compound has shown promising results, particularly against T-cell malignancies.

  • Inhibitory Concentration (IC50) : The compound exhibited low nanomolar IC50 values against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP, indicating potent inhibitory activity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of PNP : This enzyme is crucial in nucleotide metabolism, and its inhibition can lead to increased levels of toxic metabolites in cancer cells, promoting apoptosis .

Case Study 1: T-cell Malignancies

In a study focusing on T-cell malignancies, this compound was tested against several T-cell lines (e.g., CCRF-CEM, MOLT-4). The results indicated significant cytotoxicity with a CC50 value as low as 9 nM . This selectivity suggests potential for therapeutic application in treating specific types of leukemia and lymphoma.

Case Study 2: Selectivity Profile

Another investigation highlighted the selectivity of this compound for pathogenic enzymes over human enzymes. The selectivity ratio exceeded 60-fold for Mycobacterium tuberculosis PNP compared to hPNP, suggesting that it could be developed as a targeted therapy with reduced side effects .

Research Findings Summary Table

PropertyValue/Description
IC50 (hPNP)19 nM
IC50 (Mt PNP)4 nM
CC50 (T-cell lines)9 nM
Selectivity Ratio>60-fold for Mt PNP over hPNP
MechanismInhibition of nucleotide metabolism leading to apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

PFPAIB's potential biological activity positions it as a promising lead compound for drug development. Its structural features allow for interactions with biological systems, which are essential for therapeutic applications.

Case Study: Anticancer Activity

Research indicates that compounds similar to PFPAIB exhibit strong anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of drugs targeting cell proliferative disorders such as cancer. The incorporation of fluorine increases metabolic stability and alters the pharmacokinetics of these compounds, making them more effective in treating diseases like acute myeloid leukemia (AML) and glioblastoma (GBM) .

CompoundActivityReference
PFPAIBPotential anticancer agent
Similar compoundsIC50 < 5 µM in cancer cell lines

Material Science Applications

In material science, PFPAIB can be utilized in the development of advanced materials due to its unique electronic properties. The high electronegativity of fluorine atoms can influence the conductivity and stability of materials.

Fluorous Porphyrinoids

Recent studies have highlighted the application of fluorinated compounds like PFPAIB in creating functional materials for sensors, photonic devices, and biomedical imaging. The incorporation of fluorinated groups enhances the performance characteristics of these materials due to improved stability and reactivity .

Analytical Chemistry

PFPAIB is also relevant in analytical chemistry, where it can serve as a reagent or standard in various chemical analyses. Its unique spectral properties allow for enhanced detection methods in complex mixtures.

Example Applications:

  • NMR Spectroscopy : The presence of fluorine enhances the resolution of NMR signals, making it useful for structural elucidation.
  • Chromatography : PFPAIB can improve separation efficiency in chromatographic techniques due to its distinct chemical behavior.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)

Ethyl benzoate derivatives, such as those reported in Molecules (2011), share a common benzoate ester backbone but differ in substituents (Table 1). For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
Compound ID Substituent at 4-Position Functional Group Key Properties
Target Pentafluorophenyl, amino, iodine Ester High electrophilicity, UV stability
I-6230 Pyridazine-phenethylamino Ester Moderate polarity, π-π stacking
I-6373 Methylisoxazole-phenethylthio Thioester Enhanced redox activity

Key Differences :

  • The iodine atom in the target compound enhances its utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in ethyl derivatives .
  • The pentafluorophenyl group increases electron deficiency, improving stability under UV irradiation compared to non-fluorinated analogs like I-6230 .

Fluorinated Fullerene Derivatives (PC61BPF)

Pentafluorophenyl-containing compounds, such as [6,6]-phenyl-C61 butyric acid pentafluorophenyl ester (PC61BPF), demonstrate the role of fluorinated groups in supramolecular interactions. In photovoltaic cells, PC61BPF suppresses aggregation in polymer:PCBM blends via C60–pentafluorophenyl attraction, retaining 83% photoconversion efficiency after 48 hours at 130°C .

Comparison with Target Compound :

  • PC61BPF : Designed for morphology stabilization in polymer films.
  • Pentafluorophenyl 4-Amino-3-iodobenzoate: Lacks a fullerene core but may serve as a dopant or cross-linker in fluorinated polymers due to its iodine-mediated reactivity .

Perfluorinated Benzoates and Sulfonamides

lists perfluorinated benzoates (e.g., sodium 4-[(heptadecafluorooctyl)oxy]benzoate) and sulfonamides. These compounds are typically surfactants or corrosion inhibitors.

Structural and Functional Contrasts :

  • The target compound’s amino group enables nucleophilic reactions (e.g., amidation), unlike fully fluorinated surfactants.
  • Iodine’s polarizability enhances intermolecular halogen bonding, a property absent in non-halogenated perfluorinated analogs .

Chromatographic Behavior of Fluorinated Compounds

highlights the specificity of pentafluorophenyl (PFP) stationary phases in liquid chromatography. For instance, 3-amino-α,α,α-trifluorotoluene exhibits a retention factor ($k'$) of 7.118 × 10³ on PFP columns .

Hypothetical Comparison :

  • The target compound’s iodine and amino groups would likely increase retention on PFP columns due to combined halogen bonding and dipole interactions, surpassing simpler fluorinated aromatics like bromobenzene ($k' = 12.877 × 10³$) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Pentafluorophenyl 4-Amino-3-iodobenzoate, and how is reaction progress monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, ethyl 4-amino-3-iodobenzoate can react with p-toluenesulfonyl chloride under controlled conditions to introduce the sulfonamide group, followed by pentafluorophenyl esterification. Thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress, with visualization under UV light or iodine staining .

Q. Which spectroscopic techniques are critical for confirming the functionalization of the pentafluorophenyl group in this compound?

  • Methodological Answer : 19F NMR spectroscopy is essential for tracking the integrity of the pentafluorophenyl group, as its distinct chemical shifts (e.g., δ -140 to -160 ppm) confirm substitution patterns. ATR-FTIR complements this by identifying ester carbonyl stretches (~1740 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound, given its toxicity profile?

  • Methodological Answer : Classified under Acute Toxicity (Category 4 for oral/dermal exposure; H302+H312), it requires PPE (gloves, goggles, lab coats) and use in a fume hood. Waste disposal must comply with local regulations for halogenated aromatics. Carcinogenicity risk assessments should follow IARC/OSHA guidelines if impurities exceed 0.1% .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis of this compound?

  • Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is robust for handling twinned data or high thermal motion. For low-resolution datasets, constraints on anisotropic displacement parameters and incorporation of hydrogen bonding/π-stacking interactions improve model accuracy. PLATON or Mercury software aids in visualizing packing defects .

Q. What experimental strategies mitigate hydrolysis of the pentafluorophenyl ester group during functionalization reactions?

  • Methodological Answer : Hydrolysis is minimized by using anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂/Ar). Reaction progress should be monitored via 19F NMR to detect premature cleavage. Post-synthesis, storage at -20°C in desiccated environments preserves ester integrity .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. FTIR) when characterizing this compound?

  • Methodological Answer : Discrepancies arise from sample purity or solvent effects. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Repeat measurements in deuterated solvents (e.g., CDCl₃ for NMR) and compare with computational simulations (DFT for IR/NMR predictions) .

Q. What methodologies are suitable for assessing the environmental impact of this compound in lab waste streams?

  • Methodological Answer : While ecotoxicity data are limited (no PBT/vPvB assessments), researchers should apply HPLC-MS/MS to quantify residual compound in wastewater. Collaborate with environmental chemists to model biodegradation pathways using EPI Suite or TEST software, prioritizing halogenated byproduct identification .

Notes for Rigorous Experimental Design

  • Research Question Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints. For example, prioritize studies on hydrolysis kinetics over exploratory synthesis if stability is a bottleneck .
  • Data Validation : Use orthogonal techniques (e.g., XRD + NMR) to confirm structural assignments. For crystallography, report R-factors, residual density, and twinning fractions to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentafluorophenyl 4-Amino-3-iodobenzoate
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Pentafluorophenyl 4-Amino-3-iodobenzoate

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